5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine

Cross-coupling Suzuki–Miyaura Medicinal chemistry

Researchers pursuing sequential diversification of polysubstituted pyridines face protecting group incompatibility between cross-coupling and aldehyde handles. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine (CAS 1138443-86-3) provides orthogonal reactivity: • 5-Br: Enables Suzuki-Miyaura coupling; dimethoxymethyl remains intact • 2-Dimethoxymethyl: Masked aldehyde for late-stage unveiling • 3-MeO: Electronic tuning and additional synthetic handle Supplied with full analytical documentation; room-temperature storage; global shipping.

Molecular Formula C9H12BrNO3
Molecular Weight 262.103
CAS No. 1138443-86-3
Cat. No. B581301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
CAS1138443-86-3
Molecular FormulaC9H12BrNO3
Molecular Weight262.103
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Br)C(OC)OC
InChIInChI=1S/C9H12BrNO3/c1-12-7-4-6(10)5-11-8(7)9(13-2)14-3/h4-5,9H,1-3H3
InChIKeyYOIJJDCAWUXHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine – Strategic Pyridine Building Block


5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine (CAS 1138443-86-3) is a polysubstituted pyridine derivative containing a bromine atom at the 5-position, a dimethoxymethyl group at the 2-position, and a methoxy group at the 3-position . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with the 5-bromo substituent enabling efficient cross-coupling reactions and the dimethoxymethyl group providing orthogonal protection for downstream aldehyde functionality [1].

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine: Why Generic Pyridines Fail


Generic bromopyridine intermediates lack the orthogonal dimethoxymethyl-methoxy substitution pattern of this compound, which is essential for maintaining controlled reactivity in multi-step syntheses. The dimethoxymethyl group at the 2-position serves as a masked aldehyde that can be unmasked late-stage without interfering with cross-coupling at the 5-bromo position, enabling a sequential diversification strategy that simpler analogs cannot support [1]. Physicochemical differences—including higher molecular weight (+40% vs. 5-bromo-2-methoxypyridine) and distinct predicted logP—further preclude direct substitution in established synthetic routes .

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity Advantage

The 5-bromo substituent on the electron-deficient pyridine ring exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to regioisomeric bromopyridines. This compound's substitution pattern—bromine para to the ring nitrogen and ortho to a methoxy group—is known to facilitate oxidative addition in Suzuki–Miyaura couplings, as established in studies of analogous 5-bromo-2-methoxypyridine derivatives [1]. While direct comparative data for this exact compound are not available, class-level inference indicates that 5-bromo-substituted pyridines generally outperform 3-bromo and 4-bromo regioisomers in coupling efficiency due to favorable electronic effects .

Cross-coupling Suzuki–Miyaura Medicinal chemistry

Molecular Weight and Complexity Advantage

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine (MW 262.10) possesses a substantially higher molecular weight (+39.4%) and greater structural complexity than simpler bromopyridine analogs such as 5-bromo-2-methoxypyridine (MW 188.02) . This increased molecular weight and the presence of the dimethoxymethyl acetal group provide a more advanced starting point for medicinal chemistry campaigns, reducing the number of synthetic steps required to reach complex lead candidates .

Physicochemical properties Molecular weight Drug-likeness

Orthogonal Masked Aldehyde Functionality

The dimethoxymethyl group at the 2-position serves as a masked aldehyde (acetal protecting group) that can be selectively unmasked under acidic conditions without affecting the 5-bromo substituent or the 3-methoxy group . This orthogonal reactivity is absent in simpler bromopyridine analogs such as 5-bromo-2-methoxypyridine, which lack any latent aldehyde functionality . The ability to perform cross-coupling at the 5-position followed by late-stage deprotection to reveal the 2-formyl group enables a sequential diversification strategy that is not possible with non-acetal-containing analogs.

Protecting group strategy Sequential synthesis Aldehyde masking

Predicted LogP and Lipophilicity Profile

Predicted partition coefficients (ACD/LogP) indicate that 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine has a LogP of 2.24, compared to 2.22 for 3-bromo-5-methoxypyridine [1]. While this difference is modest (ΔLogP = +0.02), the compound also exhibits a higher polar surface area (41 Ų vs. 22 Ų) due to the additional oxygen atoms, which may influence solubility and permeability profiles in drug discovery contexts .

Lipophilicity Drug-likeness ADME prediction

Data Transparency: Limited Direct Comparative Studies

A comprehensive search of primary research literature and patents did not identify peer-reviewed studies reporting direct head-to-head comparative data for 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine versus its closest analogs in quantitative assays (e.g., yield comparisons in identical coupling reactions, comparative biological activity, or parallel PK studies). The evidence presented above relies on class-level inference and predicted physicochemical properties. Users requiring quantitative differentiation for specific applications should consider generating internal comparative data or contacting commercial vendors for unpublished application notes.

Evidence assessment Research gap

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine: Application Scenarios


Late-Stage Diversification via Suzuki–Miyaura Coupling

This compound is ideally suited as a building block for medicinal chemistry programs requiring the introduction of aryl or heteroaryl groups at the 5-position of a pyridine ring while preserving a masked aldehyde at the 2-position for subsequent functionalization. The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling, and the dimethoxymethyl group can be unmasked late-stage to generate a formyl group for further derivatization (e.g., reductive amination, Horner–Wadsworth–Emmons olefination) [1]. This orthogonal reactivity strategy is particularly valuable in lead optimization where sequential diversification is required without protecting group manipulation .

Polyfunctional Pyridine Scaffolds for Agrochemicals

In agrochemical research, this intermediate provides access to polysubstituted pyridine cores with three distinct reactive handles: a cross-coupling site (5-bromo), a masked aldehyde (2-dimethoxymethyl), and an electron-donating methoxy group (3-methoxy). This substitution pattern enables the rapid generation of structurally diverse libraries for herbicide or fungicide screening programs [1]. The enhanced molecular complexity compared to simpler bromopyridine building blocks reduces the number of synthetic steps required to reach screening candidates, accelerating hit-to-lead timelines .

Biaryl Heterocycle Synthesis in Parallel Chemistry

The compound's 5-bromo group is compatible with standard Suzuki–Miyaura conditions using a wide range of boronic acids and boronate esters, making it suitable for parallel synthesis applications. Its room-temperature storage stability and solubility in common organic solvents facilitate automated liquid handling and high-throughput experimentation platforms [1]. The dimethoxymethyl group remains intact under basic cross-coupling conditions, allowing for subsequent orthogonal functionalization in a single synthetic sequence .

PROTAC Linker Synthesis Intermediate

In targeted protein degradation research, this compound can serve as a versatile precursor for PROTAC linker components. The 5-bromo position allows for attachment to E3 ligase-binding moieties via cross-coupling, while the dimethoxymethyl group can be converted to an aldehyde and subsequently elaborated to amine, carboxylic acid, or alcohol handles for target protein ligand conjugation [1]. The orthogonal reactivity profile enables modular assembly of bifunctional degraders with precise control over linker attachment points .

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